molecular formula C17H20F2N2O2 B11155163 1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 857497-79-1

1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11155163
CAS No.: 857497-79-1
M. Wt: 322.35 g/mol
InChI Key: HZTMPDOVKYDTNV-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a molecular formula of C17H20F2N2O2 It is characterized by the presence of a cyclohexyl group, a difluorophenyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

The synthesis of 1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and difluorophenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexyl halides or other cyclohexyl-containing reagents.

    Introduction of the Difluorophenyl Group: This can be accomplished using difluorophenyl halides or other difluorophenyl-containing reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound could be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide: Differing in the position of the carboxamide group.

    1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer.

    1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Differing in the functional group attached to the pyrrolidine ring.

Properties

CAS No.

857497-79-1

Molecular Formula

C17H20F2N2O2

Molecular Weight

322.35 g/mol

IUPAC Name

1-cyclohexyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20F2N2O2/c18-12-7-13(19)9-14(8-12)20-17(23)11-6-16(22)21(10-11)15-4-2-1-3-5-15/h7-9,11,15H,1-6,10H2,(H,20,23)

InChI Key

HZTMPDOVKYDTNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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